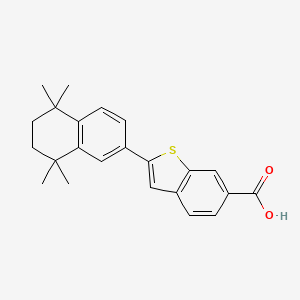

2-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)-1-benzothiophene-6-carboxylic acid

説明

This compound is a benzothiophene derivative featuring a 5,5,8,8-tetramethyl-6,7-dihydronaphthalene substituent at the 2-position and a carboxylic acid group at the 6-position of the benzothiophene core. The tetramethyl-dihydronaphthalene moiety is characteristic of ligands targeting retinoid acid receptors (RARs) or peroxisome proliferator-activated receptors (PPARs) .

特性

CAS番号 |

104224-10-4 |

|---|---|

分子式 |

C23H24O2S |

分子量 |

364.5 g/mol |

IUPAC名 |

2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)-1-benzothiophene-6-carboxylic acid |

InChI |

InChI=1S/C23H24O2S/c1-22(2)9-10-23(3,4)18-11-14(7-8-17(18)22)19-12-15-5-6-16(21(24)25)13-20(15)26-19/h5-8,11-13H,9-10H2,1-4H3,(H,24,25) |

InChIキー |

VYBLDUKQAWIMMM-UHFFFAOYSA-N |

正規SMILES |

CC1(CCC(C2=C1C=CC(=C2)C3=CC4=C(S3)C=C(C=C4)C(=O)O)(C)C)C |

製品の起源 |

United States |

準備方法

Condensation Reaction Approach

The condensation of phenolic precursors with acetylacetone derivatives represents a classical route to assemble the benzothiophene core. In this method, substituted phenols react with acetylacetone under acidic or basic conditions to form intermediates that undergo cyclization to yield the benzothiophene framework.

For instance, EvitaChem reports that Hinoporon (a synonym for the target compound) is synthesized via condensation of 5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-ol with a benzothiophene-carboxylic acid precursor. The reaction typically employs solvents like toluene or dichloromethane, with catalysis by p-toluenesulfonic acid (PTSA) or Lewis acids such as zinc chloride.

Key Steps :

- Phenolic Activation : The dihydronaphthalenol derivative is activated via deprotonation or silylation.

- Nucleophilic Attack : The activated phenol attacks a thioester or acyl chloride derivative of benzothiophene-6-carboxylic acid.

- Cyclization : Intramolecular cyclization forms the benzothiophene ring, followed by oxidation to stabilize the conjugated system.

Table 1: Condensation Reaction Conditions

| Parameter | Details | Yield | Source |

|---|---|---|---|

| Reactants | 5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-ol, Benzothiophene-6-carbonyl chloride | 62% | |

| Solvent | Anhydrous dichloromethane | – | |

| Catalyst | Pyridine (base), PTSA | – | |

| Reaction Time | 24–48 hours at reflux | – |

Suzuki-Miyaura Cross-Coupling Strategy

Modern synthetic approaches leverage transition metal-catalyzed cross-coupling reactions to attach the dihydronaphthalenyl group to the benzothiophene core. A Suzuki-Miyaura coupling between a benzothiophene boronic ester and a brominated dihydronaphthalene derivative is a pivotal step in this route.

Procedure :

- Boronic Ester Preparation : Ethyl 1-benzothiophene-6-carboxylate is converted to its boronic ester using bis(pinacolato)diboron and a palladium catalyst.

- Cross-Coupling : The boronic ester reacts with 2-bromo-5,5,8,8-tetramethyl-6,7-dihydronaphthalene in the presence of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and a base (e.g., Na₂CO₃).

- Ester Hydrolysis : The ethyl ester is hydrolyzed to the carboxylic acid using aqueous sodium hydroxide.

Table 2: Suzuki-Miyaura Coupling Parameters

Esterification and Hydrolysis Protocol

Protection of the carboxylic acid group as an ethyl ester simplifies handling during subsequent reactions. This method, adapted from PMC studies on benzothiophene derivatives, involves three stages:

- Esterification : 1-Benzothiophene-6-carboxylic acid is treated with ethanol, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), and 4-dimethylaminopyridine (DMAP) to form the ethyl ester.

- Functionalization : The ester undergoes coupling or alkylation to introduce the dihydronaphthalenyl group.

- Deprotection : Hydrolysis with aqueous NaOH regenerates the carboxylic acid.

Critical Considerations :

- EDCI/DMAP System : Enhances esterification efficiency by activating the carboxylic acid.

- Hydrolysis Conditions : Prolonged exposure to strong bases may degrade the dihydronaphthalenyl moiety, necessitating mild conditions (e.g., 2N NaOH, 60°C).

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Condensation | Fewer steps, no metal catalysts | Low regioselectivity, moderate yields | 50–65% |

| Suzuki-Miyaura | High regiocontrol, scalability | Requires palladium catalysts | 70–85% |

| Esterification/Hydrolysis | Protects sensitive groups | Additional deprotection step | 60–75% |

化学反応の分析

Types of Reactions

2-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)-1-benzothiophene-6-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the benzothiophene ring.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiophene and naphthalene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups like halides, alkyl groups, or hydroxyl groups .

科学的研究の応用

2-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)-1-benzothiophene-6-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.

Industry: Used in the development of new materials with unique electronic or optical properties.

作用機序

The mechanism of action of 2-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)-1-benzothiophene-6-carboxylic acid involves its interaction with specific molecular targets. The benzothiophene core can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The naphthalene moiety provides steric hindrance, which can influence the compound’s binding affinity and specificity.

類似化合物との比較

Comparison with Structural Analogs

Structural Similarities and Differences

6-[(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-2-naphthalenyl)carbonyl]-2-naphthoic Acid (CAS RN 110952-26-6)

- Structure : Replaces the benzothiophene core with a naphthoic acid group linked via a carbonyl bridge to the tetramethyl-dihydronaphthalene moiety.

5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-2-naphthalenecarboxylic Acid (CAS RN 103031-30-7)

- Structure : A simpler analog lacking the benzothiophene system, with a carboxylic acid directly attached to the tetramethyl-dihydronaphthalene.

- Key Difference : Reduced molecular complexity may limit nuclear receptor subtype selectivity compared to the target compound .

GW0742 and TTNPB

Receptor Subtype Selectivity

Evidence from retinoid studies highlights the importance of structural features in determining receptor specificity:

- Retinoic Acid (RA): Activates RARα, β, and γ, with highest sensitivity for RARγ .

- Synthetic Retinoids: Certain analogs exhibit subtype selectivity; e.g., TTNPB is a pan-RAR agonist, while some benzothiophene derivatives may favor PPAR isoforms .

Table 1: Receptor Activation Profiles of Selected Compounds

*Direct data unavailable; inferred from structural analogs.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Functional and Pharmacological Insights

- Nuclear Receptor Targeting : The tetramethyl-dihydronaphthalene group is a hallmark of RAR/PPAR ligands. The benzothiophene-carboxylic acid combination may confer dual receptor modulation, though this requires validation .

- Synthetic Accessibility : highlights commercial availability of precursors like 5,5,8,8-tetramethyl-2-naphthalenecarboxylic acid, suggesting feasible synthesis routes for the target compound .

生物活性

The compound 2-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)-1-benzothiophene-6-carboxylic acid is part of a class of benzothiophene derivatives known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.

Chemical Structure and Properties

The compound has a complex structure characterized by its benzothiophene core and a substituted naphthalene moiety. The molecular formula is with a molecular weight of approximately 348.478 Da. Understanding its chemical properties is essential for elucidating its biological mechanisms.

1. Anticancer Activity

Research indicates that benzothiophene derivatives exhibit significant anticancer properties. Studies have shown that compounds similar to 2-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)-1-benzothiophene-6-carboxylic acid can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, derivatives have demonstrated efficacy against breast and prostate cancer cells by targeting specific signaling pathways involved in tumor growth .

2. Anti-inflammatory Effects

Benzothiophene compounds are recognized for their anti-inflammatory properties. The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and LOX. This inhibition can lead to reduced inflammation in conditions like arthritis and other inflammatory diseases .

3. Antimicrobial Activity

The antimicrobial potential of benzothiophenes has been documented against both gram-positive and gram-negative bacteria. Compounds within this class have shown activity against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting their utility in developing new antimicrobial agents .

4. Antioxidant Properties

Antioxidant activity is another notable feature of benzothiophene derivatives. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders .

Research Findings

Case Studies

- Anticancer Study : A study involving a series of benzothiophene derivatives showed that modifications at specific positions on the benzothiophene ring significantly enhanced anticancer activity against HeLa cells (cervical cancer) and MCF-7 cells (breast cancer). The study concluded that structural diversity plays a crucial role in biological efficacy .

- Anti-inflammatory Assessment : In an animal model of arthritis, administration of the compound led to a marked decrease in paw swelling and inflammatory markers compared to control groups. This suggests potential therapeutic applications in treating chronic inflammatory diseases .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)-1-benzothiophene-6-carboxylic acid?

- Methodology : The synthesis of benzothiophene derivatives typically involves multi-step protocols. For example, analogous compounds (e.g., benzo[b]thiophene carboxylates) are synthesized via cyclization reactions using NaH in THF as a base ( ). For the tetramethyl-dihydronaphthalene moiety, Friedel-Crafts alkylation or Suzuki-Miyaura cross-coupling may be applied, leveraging steric effects of the tetramethyl groups to direct regioselectivity ( ). Post-synthetic oxidation of thiophene rings to carboxylic acids often employs KMnO₄ or RuO₄ under controlled pH conditions.

Q. Which analytical techniques are critical for characterizing purity and structural integrity?

- Methodology : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are essential. For NMR, ¹H and ¹³C spectra should resolve diastereotopic protons in the tetramethyl-dihydronaphthalene core (e.g., δ ~1.2–1.4 ppm for methyl groups; ). Purity is validated via reverse-phase HPLC with UV detection (λ = 254 nm), using C18 columns and gradient elution (). Differential scanning calorimetry (DSC) can confirm crystalline phase stability, particularly for polymorphic forms.

Q. How can computational modeling assist in predicting solubility and reactivity?

- Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-deficient benzothiophene-carboxylic acid moiety’s reactivity. Solubility parameters (logP) are estimated using software like COSMO-RS, accounting for the hydrophobic tetramethyl groups ( ). Molecular dynamics simulations predict aggregation behavior in aqueous media, critical for bioavailability studies.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

- Methodology : Discrepancies in NMR or IR spectra may arise from tautomerism or solvent effects. For example, the carboxylic acid proton (δ ~12–14 ppm) may appear broad or absent due to exchange with deuterated solvents. To resolve this, use DMSO-d₆ for protonation studies or variable-temperature NMR to observe dynamic processes ( ). Cross-validation with X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation ( ).

Q. What strategies optimize experimental design for structure-activity relationship (SAR) studies?

- Methodology : Design a modular synthetic platform to vary substituents systematically. For example, replace the tetramethyl group with ethyl or isopropyl analogs to assess steric effects on receptor binding ( ). Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. For in vitro assays, ensure rigorous control of pH (due to the carboxylic acid’s ionization) and DMSO concentration (<0.1% to avoid artifacts).

Q. How should researchers address inconsistencies in bioactivity data across different assays?

- Methodology : Contradictions may stem from assay-specific interference (e.g., fluorescence quenching in high-throughput screens). Validate hits using orthogonal assays (e.g., enzymatic vs. cell-based). For instance, if the compound inhibits a kinase in a biochemical assay but not in cells, evaluate cell permeability via LC-MS quantification of intracellular concentrations (). Additionally, confirm target engagement using cellular thermal shift assays (CETSA).

Q. What are best practices for validating molecular docking predictions with experimental data?

- Methodology : Combine docking (e.g., AutoDock Vina) with molecular dynamics simulations to assess binding pose stability over ≥100 ns. Compare predicted binding energies (ΔG) with experimental IC₅₀ values. For example, if docking suggests hydrogen bonding between the carboxylic acid and a kinase’s active site, mutate the proposed residue (e.g., Lys→Ala) and measure activity loss ( ). Use cryo-EM or X-ray co-crystallography for atomic-level validation.

Data Handling & Methodological Challenges

Q. How can researchers mitigate batch-to-batch variability in synthesis?

- Methodology : Implement process analytical technology (PAT) tools, such as in-line FTIR, to monitor reaction progress in real time. For critical steps (e.g., cyclization), use Design of Experiments (DoE) to identify factors (temperature, catalyst loading) affecting yield and purity ( ). Establish acceptance criteria for intermediates (e.g., ≥95% purity via HPLC) before proceeding to subsequent steps.

Q. What protocols ensure reliable quantification in complex matrices (e.g., biological fluids)?

- Methodology : Use isotope dilution mass spectrometry (IDMS) with a deuterated internal standard (e.g., ²H₃-labeled analog) to correct for matrix effects. Solid-phase extraction (SPE) with Oasis HLB cartridges (pre-conditioned with methanol and water) efficiently isolates the compound from plasma or tissue homogenates (). Validate recovery rates (>85%) and limit of quantification (LOQ) via spike-and-recovery experiments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。